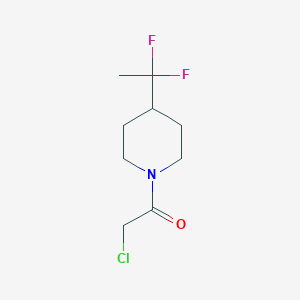

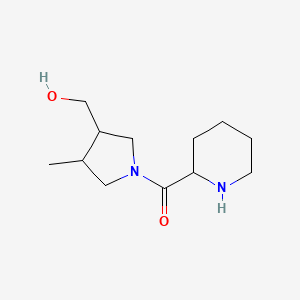

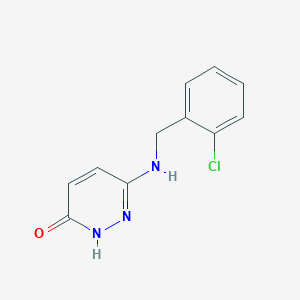

6-((2-Chlorobenzyl)amino)pyridazin-3-ol

説明

6-((2-Chlorobenzyl)amino)pyridazin-3-ol, also known as 6-CBA-P, is a novel compound with potential applications in a variety of scientific research fields. It is a derivative of the pyridazinone family of compounds, which have been studied for their potential therapeutic and biological activities. 6-CBA-P has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. In

科学的研究の応用

Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “6-((2-Chlorobenzyl)amino)pyridazin-3-ol”, focusing on unique applications across different fields:

Antimicrobial Resistance Disruption

This compound has been identified as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms, which can chemically inhibit the function of the DSB system, potentially breaking antimicrobial resistance .

Anti-tubercular Agents

Research has been conducted on novel derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra , indicating its potential as a first-line drug in shortening TB therapy .

Hypotensive Activity

Variants of this compound have been synthesized and examined for hypotensive activity in normotensive rats, showing considerable activity with various substituents on the phenyl moiety, which could lead to new treatments for high blood pressure .

PDE-III Inhibition

The compound has shown to be a potent PDE-III inhibitor, which is significant for cardiovascular diseases as PDE-III inhibitors are used to increase the heart’s contractility and decrease pulmonary vascular resistance .

Antioxidative Activity

Derivatives of this compound have reported anticancer, antiangiogenic, and antioxidant activities, which could be significant in the development of new therapies for cancer and other oxidative stress-related diseases .

Breaking antimicrobial resistance by disrupting extracytoplasmic thioloxidoreductases Seeking potent anti-tubercular agents: design and synthesis Biologically Active Pyridazines and Pyridazinone Derivatives Pyridazin-3(2H)-ones: the versatile pharmacophore Antioxidative activity analyses of some pyridazine derivatives

作用機序

Target of Action

The primary target of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol is the DsbB protein in E. coli and its analogues in closely related organisms . DsbB is an integral membrane protein that plays a crucial role in the formation of disulfide bonds in proteins, which are essential for protein folding and stability .

Mode of Action

6-((2-Chlorobenzyl)amino)pyridazin-3-ol acts as a potent inhibitor of the DsbB protein . By inhibiting the function of the DsbB protein, this compound disrupts the formation of disulfide bonds, thereby affecting the folding and stability of various proteins .

Biochemical Pathways

The inhibition of the DsbB protein by 6-((2-Chlorobenzyl)amino)pyridazin-3-ol affects the disulfide bond formation pathway . This disruption incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . These effects can compromise the resistance mechanisms of bacteria, making them more susceptible to antibiotics .

Result of Action

The action of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol results in the disruption of protein homeostasis in bacteria . This disruption compromises several classes of resistance determinants, including diverse β-lactamases and mobile colistin resistance enzymes . As a result, multidrug-resistant clinical isolates become sensitized to existing antibiotics .

特性

IUPAC Name |

3-[(2-chlorophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFAAPJXCPMRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-Chlorobenzyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。